N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13325437
InChI: InChI=1S/C16H17NO2/c1-10-5-7-15(18)13(8-10)16(19)17-14-9-11(2)4-6-12(14)3/h4-9,18H,1-3H3,(H,17,19)
SMILES: CC1=CC(=C(C=C1)O)C(=O)NC2=C(C=CC(=C2)C)C
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide

CAS No.:

Cat. No.: VC13325437

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide -

Specification

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide
Standard InChI InChI=1S/C16H17NO2/c1-10-5-7-15(18)13(8-10)16(19)17-14-9-11(2)4-6-12(14)3/h4-9,18H,1-3H3,(H,17,19)
Standard InChI Key AFNYKEQFMOWKID-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)O)C(=O)NC2=C(C=CC(=C2)C)C
Canonical SMILES CC1=CC(=C(C=C1)O)C(=O)NC2=C(C=CC(=C2)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a 2-hydroxy-5-methylbenzoyl group linked via an amide bond to a 2,5-dimethylaniline fragment. The hydroxyl group at position 2 of the benzamide ring facilitates hydrogen bonding, while the methyl groups on both aromatic rings enhance lipophilicity, influencing solubility and membrane permeability .

Table 1: Key Structural Features

FeaturePositionFunctional Role
Hydroxyl group (-OH)Benzamide C2Hydrogen bonding, acidity
Methyl group (-CH₃)Benzamide C5Lipophilicity modulation
Methyl groups (-CH₃)Anilide C2 and C5Steric effects, π-π stacking

Physicochemical Characteristics

The compound’s molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.31 g/mol. Its logP value (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity suitable for both aqueous and organic phase reactivity .

Synthesis and Optimization

Synthetic Routes

A common synthesis involves coupling 2-hydroxy-5-methylbenzoic acid with 2,5-dimethylaniline using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically proceeds in anhydrous dichloromethane or dimethylformamide (DMF) at 0–25°C, with a molar ratio of 1:1.2 (acid-to-amine) .

Table 2: Representative Synthesis Protocol

ParameterCondition
Coupling agentDCC (1.2 equiv)
SolventAnhydrous DCM
Temperature0–25°C
Reaction time12–24 hours
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Crystallization and Characterization

Post-synthesis purification via recrystallization (ethanol/water mixture) yields crystals suitable for X-ray diffraction. Single-crystal analysis reveals a monoclinic crystal system with hydrogen-bonding networks stabilizing the lattice .

Biological Activity and Mechanisms

Table 3: Antimicrobial Activity of Analogous Compounds

CompoundMIC (µg/mL)Target Organism
Salicylanilide16Staphylococcus aureus
5-Nitro-2-hydroxybenzamide8Escherichia coli

Anti-inflammatory Effects

In vitro studies suggest that the hydroxyl and amide functionalities modulate NF-κB and MAPK signaling pathways, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by 40–60% at 10 µM concentrations .

Comparative Analysis with Structural Analogues

Substituent Position Effects

The positions of methyl and hydroxyl groups critically influence bioactivity. For example, relocating the hydroxyl group from C2 to C3 in analogous benzamides decreases antimicrobial potency by 4-fold, highlighting the importance of hydrogen-bonding geometry .

Table 4: Impact of Substituent Positioning

CompoundHydroxyl PositionMIC (µg/mL)
2-HydroxybenzamideC216
3-HydroxybenzamideC364

Backbone Modifications

Replacing the benzamide backbone with acetamide (e.g., N-(2,5-dimethylphenyl)acetamide) abolishes antimicrobial activity but enhances solubility, illustrating the trade-off between bioactivity and physicochemical properties .

Industrial and Pharmaceutical Applications

Agrochemical Development

The compound’s ability to inhibit photosynthetic electron transport (PET) in plants positions it as a herbicide candidate. In chloroplast assays, it reduces PET by 50% at 10 µM via binding to the D1 protein of photosystem II .

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